N-(6-chloro-5-methylpyridin-3-yl)-N'-[1-(2-hydroxyphenyl)propyl]oxamide
Description
N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-(6-chloro-5-methylpyridin-3-yl)-N'-[1-(2-hydroxyphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-3-13(12-6-4-5-7-14(12)22)21-17(24)16(23)20-11-8-10(2)15(18)19-9-11/h4-9,13,22H,3H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOHMVAJRYSUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)C(=O)NC2=CN=C(C(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide typically involves a multi-step process. The starting materials include 6-chloro-5-methylpyridine and 2-hydroxyphenylpropylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with oxalyl chloride to form the final oxamide product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine and phenyl derivatives.
Scientific Research Applications
N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)ethyl]oxamide
- N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)butyl]oxamide
- N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]carbamate
Uniqueness
N-(6-chloro-5-methylpyridin-3-yl)-N’-[1-(2-hydroxyphenyl)propyl]oxamide is unique due to its specific substitution pattern on the pyridine and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
